molecular formula C17H16N4O3 B12244667 7-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide

7-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B12244667
M. Wt: 324.33 g/mol
InChI Key: CBHKFQMKHQZXDH-UHFFFAOYSA-N
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Description

7-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the Azetidine Moiety: This step often involves the use of azetidine derivatives, which can be introduced through nucleophilic substitution reactions.

    Attachment of the Pyrazine Ring: The pyrazine ring can be introduced via coupling reactions, such as Suzuki or Stille coupling, using pyrazine boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxamide group can be reduced to amines.

    Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products Formed

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of benzofuran-2-amine derivatives.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

7-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 7-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, pyrazine ring, and azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

7-methoxy-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H16N4O3/c1-23-13-4-2-3-11-7-14(24-16(11)13)17(22)20-12-9-21(10-12)15-8-18-5-6-19-15/h2-8,12H,9-10H2,1H3,(H,20,22)

InChI Key

CBHKFQMKHQZXDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CN(C3)C4=NC=CN=C4

Origin of Product

United States

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